(2-Propylindazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylindazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-propylindazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The indazole ring system is a fused heterocyclic structure that is prevalent in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propylindazol-5-yl)boronic acid typically involves the borylation of a suitable indazole precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium acetate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow chemistry techniques to enhance efficiency and scalability . These methods allow for precise control over reaction parameters and can be optimized for high throughput.
Chemical Reactions Analysis
Types of Reactions: (2-Propylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Indazoles: Produced via nucleophilic substitution.
Scientific Research Applications
(2-Propylindazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in targeting enzymes and receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Propylindazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles . This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with molecular targets through its boronic acid group, which can form cyclic esters with diols, thereby modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of an indazole moiety.
Indolylboronic Acids: Similar to (2-Propylindazol-5-yl)boronic acid but with an indole ring instead of an indazole.
Uniqueness: this compound is unique due to its indazole ring system, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets . This makes it a valuable compound in the synthesis of biologically active molecules and in medicinal chemistry .
Properties
IUPAC Name |
(2-propylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-2-5-13-7-8-6-9(11(14)15)3-4-10(8)12-13/h3-4,6-7,14-15H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPZHPBMDEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.